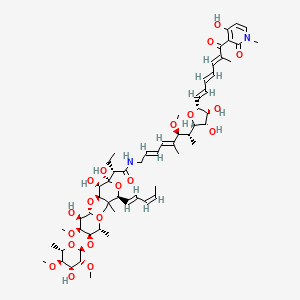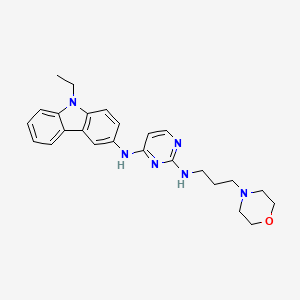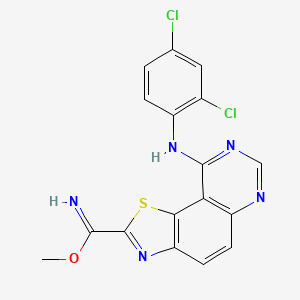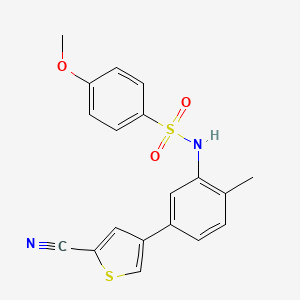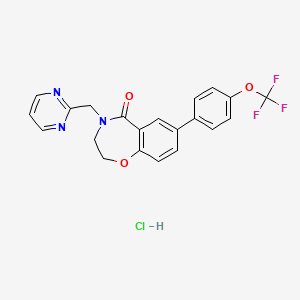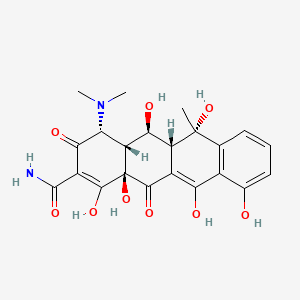
Epioxytetracycline
Overview
Description
Epioxytetracycline is a derivative of oxytetracycline, a broad-spectrum tetracycline antibiotic. It is one of the main metabolites of oxytetracycline and exhibits antibacterial activity. This compound is known for its role in inhibiting bacterial protein synthesis, making it effective against a wide range of bacterial infections .
Biochemical Analysis
Biochemical Properties
4-epi-Oxytetracycline inhibits protein synthesis by binding to the 30S ribosomal subunit and preventing the amino-acyl tRNA from binding to the A site of the ribosome . This interaction with the ribosome is reversible in nature . In an acellular model system of protein synthesis using ribosomes from tetracycline-sensitive and resistant strains of E. coli, 4-epi-Oxytetracycline had competing properties with respect to oxytetracycline at the stage of penetration through the cell membrane but did not suppress the synthesis of polyphenylalanine .
Cellular Effects
The impact of 4-epi-Oxytetracycline on the gut microbiota and physiological metabolism of Wistar rats was analyzed to explore the dynamic alterations apparent after repeated oral exposure . 4-epi-Oxytetracycline treatment increased the relative abundance of the Actinobacteria, specifically Bifidobacteriaceae, and improved the synthesis of lysophosphatidylcholine (LysoPC) .
Molecular Mechanism
The molecular mechanism of 4-epi-Oxytetracycline involves binding to the 30S ribosomal subunit and preventing the amino-acyl tRNA from binding to the A site of the ribosome . This prevents the addition of new amino acids to the growing peptide chain, thereby inhibiting protein synthesis .
Temporal Effects in Laboratory Settings
In a study on Wistar rats, significant changes in gut microbiota composition and blood metabolomics were observed after repeated oral exposure to 4-epi-Oxytetracycline for 15 days . Residual 4-epi-Oxytetracycline accumulated in the rats, even two weeks after oral administration ceased .
Dosage Effects in Animal Models
In a study on lactating sows, considerable transmission of 4-epi-Oxytetracycline into the milk was observed after a single intramuscular administration of a long-acting form of the antibiotic . The highest average concentration of 4-epi-Oxytetracycline was observed in samples collected 1 day after the administration .
Metabolic Pathways
It is known that 4-epi-Oxytetracycline is a degradation product of oxytetracycline, formed by the epimerisation of the dimethylamino group at C4 in solution at neutral to acidic pH .
Transport and Distribution
It has been found in various tissues such as muscle, liver, and kidney in turkeys after continuous administration of oxytetracycline .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with the 30S ribosomal subunit .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of epioxytetracycline involves the fermentation of the actinomycete Streptomyces rimosus, followed by chemical modifications. The process typically includes the following steps:
Fermentation: Streptomyces rimosus is cultured under specific conditions to produce oxytetracycline.
Chemical Modification: Oxytetracycline undergoes epimerization to form this compound.
Industrial Production Methods
Industrial production of this compound follows a similar approach but on a larger scale. The fermentation process is optimized for maximum yield, and the chemical modification steps are carefully controlled to ensure high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Epioxytetracycline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different degradation products.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various epimers and degradation products, which can be analyzed using techniques like high-performance liquid chromatography .
Scientific Research Applications
Epioxytetracycline has several scientific research applications:
Chemistry: Used as a reference standard in stability studies of oxytetracycline.
Biology: Studied for its effects on bacterial diversity and gut microbiota.
Medicine: Investigated for its antibacterial properties and potential therapeutic uses.
Industry: Applied in the development of new antibiotics and as a secondary standard in analytical chemistry.
Mechanism of Action
Epioxytetracycline exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome. This binding is reversible and interferes with the ability of bacteria to produce essential proteins, ultimately stopping their growth and multiplication .
Comparison with Similar Compounds
Similar Compounds
Oxytetracycline: The parent compound from which epioxytetracycline is derived.
Doxycycline: Another tetracycline antibiotic with similar antibacterial properties.
Chlortetracycline: A tetracycline antibiotic used in veterinary medicine.
Uniqueness
This compound is unique due to its specific epimerization process, which gives it distinct chemical properties and biological activity compared to its parent compound, oxytetracycline. Its role as a degradation product also makes it valuable in studying the stability and metabolism of tetracycline antibiotics .
Properties
IUPAC Name |
(4R,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O9/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31)/t12-,13-,14-,17+,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFJMIVZYSDULZ-DVJPNYBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2[C@@H]([C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873793 | |
| Record name | 4-epi-Oxytetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14206-58-7 | |
| Record name | 4-Epioxytetracycline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014206587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-epi-Oxytetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-EPIOXYTETRACYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73VON8SRY5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What analytical techniques are commonly used to detect and quantify epioxytetracycline?
A1: Several analytical techniques are employed for detecting and quantifying this compound, often in conjunction with oxytetracycline analysis:
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with various detection methods, is frequently used. Examples include:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique allows for simultaneous detection and quantification of multiple tetracyclines, including this compound, even at low concentrations. [, , , , , , ]
- Ultrahigh-Performance Liquid Chromatography with Mass Spectrometry (UHPLC–MS/MS): This method offers increased sensitivity and shorter analysis times for detecting OTC and this compound in complex matrices like sow milk. []
- Immunochromatographic Test Strip (ICTS): Quantum dot-based ICTS provides a rapid and sensitive approach for on-site screening of oxytetracycline and this compound residues in edible animal tissues. []
Q2: What is known about the pharmacokinetics of this compound in animals?
A5: Research indicates that following oxytetracycline administration to animals, this compound can be detected in various tissues. Studies in sheep show that this compound concentrations in muscle, liver, and kidney were below the European Union's maximum residue limits (MRLs) after specific withdrawal periods following repeated intramuscular oxytetracycline administration. [] Similarly, in broiler chickens, this compound residues were found in feathers for a longer duration than in muscle and liver tissues after oral oxytetracycline treatment. [] This suggests a potential accumulation and persistence of this compound in certain tissues.
Q3: How does the depletion rate of this compound compare to oxytetracycline in animal tissues?
A6: Studies in turkeys indicate that this compound might have a slower elimination rate compared to oxytetracycline in certain tissues. [] While oxytetracycline residues depleted rapidly in muscle, liver, and kidney after treatment cessation, low concentrations of this compound were detected for a longer duration, especially in muscle tissue. [] This difference in depletion rates highlights the importance of considering both compounds when determining withdrawal periods for food safety.
Q4: What are the key parameters considered when validating analytical methods for this compound detection?
A4: Similar to other pharmaceuticals, analytical method validation for this compound detection requires a thorough assessment of several parameters:
- Selectivity: Ensuring the method can differentiate this compound from other substances present in the sample matrix. [, ]
- Linearity: Evaluating the linear relationship between the method's response and various this compound concentrations. []
- Accuracy: Determining the closeness of measured values to the true this compound concentration in the sample. [, ]
- Precision: Assessing the agreement between repeated measurements of this compound under specified conditions. [, , ]
- Recovery: Evaluating the efficiency of extracting this compound from the sample matrix. [, ]
- Sensitivity: Determining the lowest detectable concentration of this compound achievable by the method. [, , ]
- Stability: Assessing the stability of this compound in both prepared samples and stock solutions under defined storage conditions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



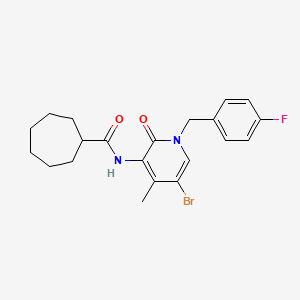

![sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate](/img/structure/B607268.png)
![(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B607272.png)
